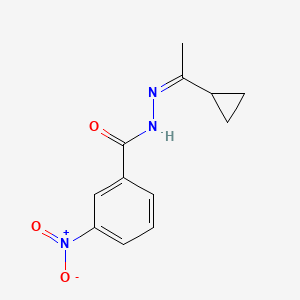
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied due to its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are responsible for the excitatory response. This blockade of the ion channel reduces the excitotoxicity caused by excessive glutamate release and protects neurons from damage.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to protect neurons from damage caused by ischemia and stroke. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor subtype, making it an excellent tool for investigating the role of glutamate receptors in neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime. One area of interest is the development of more potent and selective AMPA receptor antagonists with fewer side effects. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the potential therapeutic applications of 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime in humans, including its safety and efficacy in clinical trials.
Synthesemethoden
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime can be synthesized by the reaction of 2,5-dimethyl-1,4-benzoquinone with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been widely used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release, which is a common feature of many neurological disorders. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-11-16(19)13(2)10-15(12)18-21-17(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPFXXSBQHXNP-QZCFRGDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)/C=C/C2=CC=CC=C2)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)



![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)

